molecular formula C16H14BrN5O3 B4956847 (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4956847
M. Wt: 404.22 g/mol
InChI Key: JYMATOLOUZWCRG-UHFFFAOYSA-N
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Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by bromination and subsequent functionalization with the furan and piperazine moieties. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and piperazine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core with the furan and piperazine moieties. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O3/c17-11-9-18-14-8-12(19-22(14)10-11)15(23)20-3-5-21(6-4-20)16(24)13-2-1-7-25-13/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMATOLOUZWCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C=C(C=NC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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